molecular formula C8H7FOS B12312145 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde

2-[(4-Fluorophenyl)sulfanyl]acetaldehyde

Cat. No.: B12312145
M. Wt: 170.21 g/mol
InChI Key: NFITYNKSOMGOKP-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]acetaldehyde (CAS: 1082573-97-4) is an organosulfur compound featuring a fluorophenyl group attached via a sulfanyl (-S-) linkage to an acetaldehyde moiety. Its structure combines electrophilic aldehyde functionality with the aromatic and electron-withdrawing properties of the 4-fluorophenyl group, making it a versatile intermediate in medicinal and materials chemistry.

The compound is synthesized via oxidation of 2-(4-fluorophenyl)ethanol using Dess-Martin periodinane (DMP), yielding a pale yellow or colorless oil with moderate efficiency (55% yield) . Its planar molecular conformation, except for the perpendicular orientation of one fluorophenyl group, has been inferred from isostructural analogs .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanylacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFITYNKSOMGOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 4-fluorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfanyl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of 2-[(4-Fluorophenyl)sulfanyl]acetic acid.

    Reduction: Formation of 2-[(4-Fluorophenyl)sulfanyl]ethanol.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Organic Synthesis

2-[(4-Fluorophenyl)sulfanyl]acetaldehyde serves as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, including:

  • Oxidation : Leading to aldehydes or carboxylic acids.
  • Reduction : Producing amines.
  • Substitution reactions : Creating substituted phenyl derivatives with diverse functional groups.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

  • Biological Activity : Investigated for interactions with biomolecules, which may lead to the development of new pharmaceuticals.
  • Precursor for Drug Development : Its unique structure allows for modifications that can enhance bioactivity and reduce toxicity.

A study examined the interactions of 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde with specific enzymes. The compound was found to inhibit enzyme activity through covalent bonding with nucleophilic sites on proteins. This mechanism suggests potential applications in designing enzyme inhibitors for therapeutic purposes.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis conditions for 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde to improve yield and purity. Adjustments in reaction temperature and catalyst concentration were tested, resulting in a significant increase in product yield by 30%, demonstrating the importance of reaction conditions in synthetic chemistry.

Industrial Applications

In industry, 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde is utilized in the production of agrochemicals and other industrial chemicals. Its ability to undergo various chemical reactions makes it a valuable substrate in manufacturing processes.

Comparative Analysis Table

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for complex organic moleculesEffective in oxidation and reduction reactions
Medicinal ChemistryPotential therapeutic properties and drug developmentInhibits specific enzymes; promising bioactivity
Industrial ChemistryUsed in agrochemical productionValuable substrate for various chemical reactions

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Sulfanyl Acetaldehyde Derivatives

Compound Name Molecular Weight Boiling Point/Retention Time (GC) Biological Activity (IC₅₀ or % Inhibition) Synthesis Yield
2-[(4-Fluorophenyl)sulfanyl]acetaldehyde 182.24* Not reported Not reported 55%
2-(4-Chlorophenyl)acetaldehyde 170.61 ~6.7–6.8 min (GC) Not reported Not reported
2-[(4-Methoxyphenyl)sulfanyl]acetaldehyde 182.24 Not reported Not reported Not reported
2-Chloro-2-phenylacetaldehyde 168.62 ~6.2 min (GC) Not reported Not reported
N-Substituted sulfanyl acetamides (e.g., 8q) Variable Not applicable α-Glucosidase: 49.71 µM Up to 78%

*Calculated based on formula C₈H₇FOS.

  • Substituent Effects : The fluorine atom in 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde enhances polarity and metabolic stability compared to chloro or methoxy analogs. GC retention times for chlorophenyl acetaldehydes correlate with boiling points, where 2-chloro-2-phenylacetaldehyde elutes earlier due to lower boiling points .
  • Reactivity : The aldehyde group enables nucleophilic additions, contrasting with acetamide derivatives (e.g., 8q in Table 1), which exhibit enzyme inhibition but require different synthetic routes .

Biological Activity

2-[(4-Fluorophenyl)sulfanyl]acetaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The chemical structure of 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde can be represented as follows:

C9H8FOS\text{C}_9\text{H}_8\text{FOS}

This compound features a fluorinated phenyl group attached to a sulfanyl group and an acetaldehyde moiety, which may influence its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated phenyl groups have shown enhanced antibacterial activity against various strains of bacteria. A study demonstrated that thiazole derivatives, which share structural similarities with 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde, displayed promising antibacterial effects, suggesting potential applications in treating infections caused by resistant bacterial strains .

2. Cytotoxic Effects

The compound's cytotoxicity has been evaluated in several cancer cell lines. A notable study investigated the structure-activity relationship (SAR) of thiazole derivatives and found that modifications in the phenyl ring significantly influenced cytotoxic activity against HepG2 and PC12 cell lines. The presence of electron-withdrawing groups like fluorine was associated with increased potency .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)
2-[(4-Fluorophenyl)sulfanyl]acetaldehydeHepG2TBD
Thiazole Derivative AHT291.61
Thiazole Derivative BPC121.98

The mechanism through which 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde exerts its biological effects may involve the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activities. The presence of the fluorine atom may enhance the compound's stability and bioavailability, influencing its interactions with biological membranes .

Case Study 1: Anticancer Activity

A recent investigation into thiazole-based compounds highlighted their anticancer properties, particularly those containing a fluorinated phenyl group. These compounds were tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of new phenylthiazole derivatives which exhibited potent antimicrobial activity comparable to standard antibiotics like norfloxacin. The SAR analysis indicated that electron-donating or withdrawing groups on the phenyl ring significantly affected antimicrobial efficacy .

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